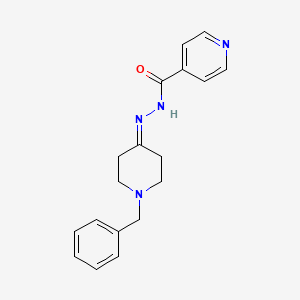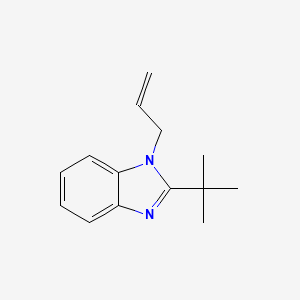
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in cells. In
Mécanisme D'action
The mechanism of action of 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine involves the inhibition of protein kinases. These enzymes are involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting these enzymes, the compound can alter these processes and potentially lead to new insights into cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine have been studied in various cell types. Inhibition of protein kinases by this compound has been found to affect cell growth and division, as well as cellular signaling pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine in lab experiments has several advantages and limitations. One advantage is its specificity for protein kinases, allowing researchers to study the effects of inhibiting these enzymes on cellular processes. However, this compound may have off-target effects on other cellular processes, which can complicate interpretation of results. Additionally, the use of this compound may be limited by its solubility and stability in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine. One area of research involves the identification of new protein kinase targets for this compound. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy. Finally, further studies may be conducted to better understand the off-target effects of this compound and develop strategies to mitigate these effects.
Conclusion
In conclusion, 4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine is a compound that has been studied extensively for its potential applications in scientific research. This compound has a mechanism of action that affects cellular processes through the inhibition of protein kinases. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that may lead to new insights into cellular function and potential drug targets.
Méthodes De Synthèse
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
4-chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylthio)pyrimidine has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a tool for studying the role of certain enzymes in cellular processes. Specifically, this compound has been found to inhibit the activity of a class of enzymes known as protein kinases. By inhibiting these enzymes, researchers can study the effects on various cellular processes and potentially identify new drug targets.
Propriétés
IUPAC Name |
4-chloro-6-ethoxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-4-20-14-12(13(16)17-15(18-14)21-3)9-10-5-7-11(19-2)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDDCDPZSFIHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxy-5-(4-methoxybenzyl)-2-(methylsulfanyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)
![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)